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Foreword

For researchers, scientists, and professionals in drug development, a profound understanding
of the molecular architecture of a compound is paramount. The solid-state structure, governed
by the intricacies of its crystal lattice, dictates a multitude of physicochemical properties crucial
for its application, from solubility and stability to bioavailability. This guide provides a
comprehensive technical overview of the crystal structure of 4-Anilino-4-oxobutanoic acid, a
molecule of significant interest due to its role as a primary metabolite of the histone
deacetylase inhibitor, Vorinostat (Suberoylanilide Hydroxamic Acid). Our exploration will be
grounded in experimental data, offering insights into its synthesis, crystallization, and the
nuanced details of its three-dimensional arrangement.

Synthesis and Crystallization: From Precursors to
Single Crystals

The synthesis of 4-Anilino-4-oxobutanoic acid, also known as Succinanilic acid or N-
Phenylsuccinamic acid, is a well-established process. The most common and efficient method
involves the reaction of succinic anhydride with aniline.

Experimental Protocol: Synthesis
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A robust and reproducible protocol for the synthesis of 4-Anilino-4-oxobutanoic acid is as
follows:

o Dissolution of Reactants: In a round-bottom flask, dissolve 10 grams of succinic anhydride in
30 ml of warm benzene.

» Addition of Aniline: While heating the solution, add a mixture of 9 ml of aniline in 50 ml of
benzene. The reaction is typically rapid, with the product precipitating as a white solid.[1]

e Reaction Completion and Cooling: Stir the resulting mixture for approximately one hour at
room temperature to ensure the completion of the reaction. Subsequently, cool the mixture.

 Purification - Acid Wash: To remove any unreacted aniline, treat the mixture with dilute
hydrochloric acid.

 Purification - Water Wash: Filter the resulting solid N-phenylsuccinamic acid under suction
and wash it thoroughly with water to eliminate any remaining succinic anhydride and succinic
acid.[2]

« |solation: Collect the crystals by filtration, wash with a small amount of benzene, and allow
them to dry. The crude product can be further purified by recrystallization.

Experimental Protocol: Crystallization for X-ray
Diffraction

To obtain single crystals of high quality suitable for X-ray diffraction analysis, a slow
evaporation method is employed:

» Recrystallization: The synthesized and purified 4-Anilino-4-oxobutanoic acid is
recrystallized from ethanol to achieve a constant melting point, a key indicator of purity.

» Slow Evaporation: A saturated solution of the purified compound in ethanol is prepared.

o Crystal Growth: The solution is allowed to evaporate slowly at room temperature. Over time,
prism-like colorless single crystals will form.[2]
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The rationale behind this two-step process is to first synthesize the compound in high yield and
then to carefully control the crystallization conditions to obtain well-ordered single crystals,
which are essential for accurate X-ray diffraction studies.

Synthesis and Crystallization Workflow
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Caption: Workflow for the synthesis and crystallization of 4-Anilino-4-oxobutanoic acid.
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The Crystal Structure of 4-Anilino-4-oxobutanoic
Acid
The determination of the crystal structure of 4-Anilino-4-oxobutanoic acid through single-

crystal X-ray diffraction provides invaluable insights into its molecular conformation and
intermolecular interactions in the solid state.

Crystallographic Data

The crystallographic parameters for 4-Anilino-4-oxobutanoic acid are summarized in the

table below.
Parameter Value
Chemical Formula C10H11NOs
Molecular Weight 193.20 g/mol
Crystal System Monoclinic
Space Group P2i/c
a 4.986 (1) A
b 25.108 (4) A
C 7.895 (2) A
B 103.18 (2)°
Volume 962.3 (3) As
z 4
Radiation Mo Ka
Temperature 293 K

Data sourced from Gowda et al. (2011).[2]

Molecular Conformation
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In the crystalline state, the molecule adopts a specific conformation. The N-H and C=0 bonds
within the amide group are in an anti conformation relative to each other.[2] Furthermore, the
amide oxygen atom and the carbonyl oxygen atom of the carboxylic acid group are also in an
anti conformation with respect to the adjacent methylene (-CHz) groups.[2] In contrast, the C=0
and O-H bonds of the carboxylic acid functional group are in a syn position to each other.[2]

Intermolecular Interactions and Crystal Packing

The crystal packing of 4-Anilino-4-oxobutanoic acid is dominated by a network of
intermolecular hydrogen bonds. Specifically, N-H---O and O-H---O hydrogen bonds link the
molecules together, forming infinite chains that extend along the a-axis of the crystal lattice.[2]
This hydrogen bonding motif is a key factor in the stability of the crystal structure.

Visualization of the Hydrogen Bonding Network
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Caption: Hydrogen bonding interactions forming infinite chains in the crystal lattice.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Anilino-4-oxobutanoic acid is
presented below.

Property Value

IUPAC Name 4-Anilino-4-oxobutanoic acid

Synonyms Succinanilic acid, N-Phenylsuccinamic acid
CAS Number 102-14-7

Molecular Formula C10H11NOs

Molecular Weight 193.20 g/mol

Appearance White crystalline solid

Melting Point 150°C

pKa 4.69 at 25°C

N Soluble in alcohol, ether, and hot water.
Solubility . , -
Decomposes slightly in boiling water.

Significance in Drug Development

The primary significance of 4-Anilino-4-oxobutanoic acid in the field of drug development
stems from its identity as a metabolite of Vorinostat. Understanding the structure and properties
of this metabolite is crucial for several reasons:

o Pharmacokinetics: The metabolic pathway of a drug influences its absorption, distribution,
metabolism, and excretion (ADME) profile. Characterizing the metabolites is essential for a
complete pharmacokinetic understanding.
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» Toxicity and Efficacy: Metabolites can have their own biological activity, which may contribute
to the therapeutic effect or potential toxicity of the parent drug.

» Drug Design: Knowledge of the metabolic fate of a drug can inform the design of new
analogues with improved pharmacokinetic properties or reduced metabolic liabilities.

Conclusion

The crystal structure of 4-Anilino-4-oxobutanoic acid reveals a well-defined molecular
conformation and a robust hydrogen-bonding network that dictates its solid-state properties.
For researchers in medicinal chemistry and drug development, this detailed structural
information, coupled with a clear understanding of its synthesis and physicochemical
characteristics, provides a solid foundation for further investigations into its biological role and
potential applications. The insights presented in this guide underscore the importance of solid-
state chemistry in the broader context of pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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